

Preclinical Profile of OK-1035: A Selective DNA-PK Inhibitor

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise summary of the available preclinical data on OK-1035, a potent and selective inhibitor of DNA-dependent protein kinase (DNA-PK). The information presented herein is based on a foundational study that first characterized the compound's activity.

Core Findings

OK-1035, chemically identified as 3-cyano-5-(4-pyridyl)-6-hydrazonomethyl-2-pyridone, has been identified as a selective inhibitor of DNA-PK.[1] Kinetic analyses have revealed that OK-1035 functions in an ATP-competitive manner to inhibit the activity of this key enzyme in the DNA damage response pathway.[1]

Quantitative Data Summary

The following table summarizes the key quantitative findings from the initial characterization of OK-1035.

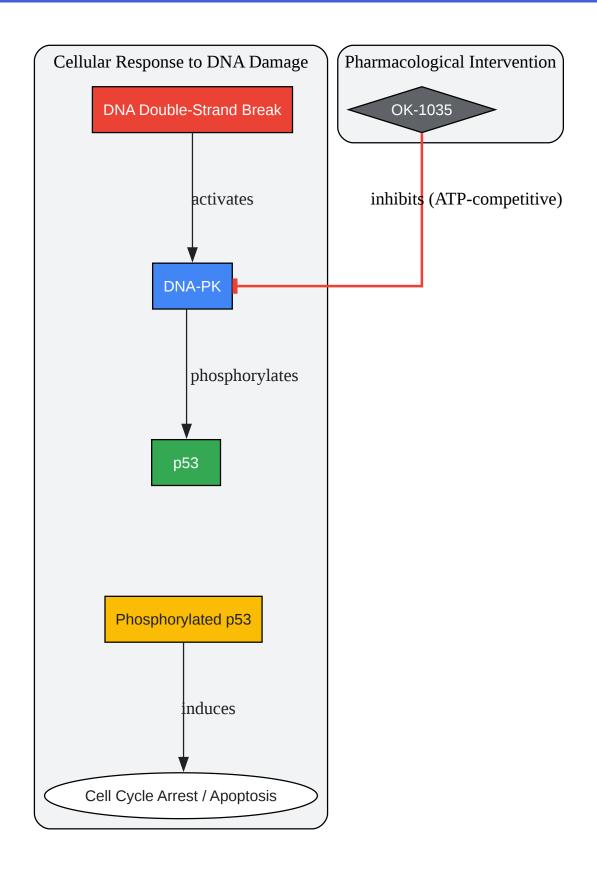


Parameter	Value	Target Enzyme	Substrate(s)	Notes
IC50	8 μΜ	DNA-PK	Synthetic Peptide	This concentration resulted in 50% inhibition of DNA-PK activity.
Selectivity	>50-fold	DNA-PK vs. Seven Other Protein Kinases	Not Specified	OK-1035 was significantly more potent against DNA-PK compared to a panel of other kinases.[1]

Mechanism of Action

OK-1035 exerts its inhibitory effect on DNA-PK, a crucial enzyme involved in the non-homologous end joining (NHEJ) pathway for DNA double-strand break repair. By competing with ATP for the kinase domain of DNA-PK, OK-1035 effectively blocks the phosphorylation of downstream targets.[1] One such critical substrate is the tumor suppressor protein p53.[1] The inhibition of p53 phosphorylation by DNA-PK can have significant implications for cell cycle control and apoptosis following DNA damage.





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Caption: Mechanism of OK-1035 action on the DNA-PK signaling pathway.



Experimental Protocols

The following outlines the key experimental approaches used in the initial characterization of OK-1035, based on the available literature.

In Vitro Kinase Assay:

- Objective: To determine the inhibitory activity and selectivity of OK-1035.
- Enzyme: Purified DNA-dependent protein kinase (DNA-PK).
- Substrates:
 - A synthetic peptide consensus sequence for DNA-PK.
 - Recombinant human wild-type p53 protein.[1]
- Inhibitor: OK-1035 at varying concentrations.
- Method: The phosphorylation of the substrates by DNA-PK in the presence and absence of OK-1035 was measured. The IC50 value was determined as the concentration of OK-1035 required to inhibit 50% of the DNA-PK activity.[1]
- Selectivity Panel: The inhibitory effect of OK-1035 was tested against seven other unspecified protein kinases to assess its selectivity.[1]

Kinetic Analysis:

- Objective: To elucidate the mechanism of inhibition.
- Method: The kinase assay was performed with varying concentrations of both ATP and OK-1035.
- Analysis: The data was analyzed using standard enzyme kinetic models to determine the nature of the inhibition (e.g., competitive, non-competitive). The results indicated an ATPcompetitive mechanism.[1]





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Caption: Workflow for the initial preclinical evaluation of OK-1035.

Note: This guide is based on limited publicly available information. Further in-depth preclinical evaluation, including in vivo efficacy, pharmacokinetic, and toxicology studies, would be required for the comprehensive characterization of OK-1035 for any potential therapeutic development.

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References

- 1. OK-1035, a selective inhibitor of DNA-dependent protein kinase PubMed [pubmed.ncbi.nlm.nih.gov]
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